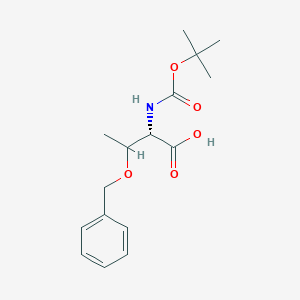

BOC-O-Benzyl-L-threonine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXPLTPDOISPTE-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884829 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15260-10-3 | |

| Record name | N-tert-Butoxycarbonyl-O-benzylthreonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15260-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Threonine, N-((1,1-dimethylethoxy)carbonyl)-O-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015260103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzyl-N-tert-butoxycarbonyl-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to BOC-O-Benzyl-L-threonine

Introduction

This compound, chemically known as (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid, is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery.[1] Its structure incorporates two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and a benzyl (B1604629) (Bzl) ether on the side-chain hydroxyl group of L-threonine. This dual protection strategy makes it an ideal building block for the controlled, stepwise assembly of peptide chains using the Boc solid-phase peptide synthesis (SPPS) methodology.[2][3] The stability and reactivity of this compound render it a valuable component in the synthesis of complex bioactive peptides and therapeutic agents.[1][4]

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical characteristics of this compound is fundamental for its effective application. The following tables summarize its key quantitative data.

Table 1: General and Physical Properties

| Property | Value | References |

| CAS Number | 15260-10-3 | [1][4][5][6][7][8] |

| Molecular Formula | C₁₆H₂₃NO₅ | [1][4][5][7][8] |

| Molecular Weight | 309.36 g/mol | [1][4][5][7] |

| Appearance | White to off-white crystalline powder | [1][7] |

| Melting Point | 110 - 120 °C | [1][8] |

| Optical Rotation | [α]D20 = +16 ± 2° (c=1 in MeOH) | [1][6] |

| Storage Temperature | 0 - 8 °C | [1][4] |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (323.25 mM) | [5] |

| Chloroform | Soluble | [9] |

| Dichloromethane (B109758) | Soluble | [9] |

| Ethyl Acetate | Soluble | [9] |

| Acetone | Soluble | [9] |

Chemical Structure and Protection Strategy

The chemical structure of this compound is central to its function in peptide synthesis. The Boc group provides temporary protection for the α-amino group, which can be selectively removed under acidic conditions, while the benzyl group offers semi-permanent protection for the side-chain hydroxyl group, requiring stronger acidic conditions for cleavage.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block in Boc-SPPS. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin). The Boc group is removed at each step to allow for the coupling of the next amino acid, while the benzyl group remains intact until the final cleavage step.

Experimental Protocols

Protocol 1: Boc Deprotection

This protocol describes the removal of the Nα-Boc protecting group from the resin-bound peptide to allow for the subsequent coupling reaction.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Deprotection Cocktail: Prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

-

Deprotection Reaction: Treat the resin with the deprotection cocktail for 1-2 minutes, drain, and then treat with fresh cocktail for 20-30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3 times), followed by isopropanol (B130326) (1 time), and then DCM (3 times) to remove residual TFA and the cleaved tert-butyl carbocation.

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with 10% diisopropylethylamine (DIEA) in DCM or DMF (2 times for 2 minutes each).

-

Final Wash: Wash the resin with DCM (3 times) and then with dimethylformamide (DMF) (3 times) to prepare for the coupling step.

Protocol 2: Coupling of this compound

This protocol outlines the procedure for coupling this compound to the deprotected N-terminus of the resin-bound peptide chain.

-

Activation Solution: In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin substitution) and an activating agent such as HBTU/HOBt (3-4 equivalents) or DCC (3-4 equivalents) in DMF.

-

Activation: Add DIEA (6-8 equivalents) to the activation solution and allow it to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Protocol 3: Final Cleavage and Benzyl Deprotection

This protocol describes the cleavage of the completed peptide from the solid support and the simultaneous removal of the side-chain benzyl protecting group.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, thioanisole) to prevent side reactions.

-

Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail at 0 °C for 1-2 hours.

-

Peptide Precipitation: After the reaction, evaporate the strong acid and precipitate the crude peptide by adding cold diethyl ether.

-

Isolation: Isolate the precipitated peptide by centrifugation or filtration.

-

Purification: Dissolve the crude peptide in an appropriate aqueous buffer and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of a wide array of therapeutic peptides and complex bioactive molecules.[1] Its use facilitates the precise incorporation of threonine residues into peptide sequences, which is often critical for the biological activity and structural integrity of the target molecule. For instance, it has been employed in the synthesis of cyclic peptide analogs with potential therapeutic applications, such as oxytocin (B344502) receptor inhibitors.[4] The ability to undergo further modifications makes it a versatile building block for designing novel therapeutics targeting various diseases.[1]

Conclusion

This compound is an indispensable reagent for researchers and scientists in the fields of peptide chemistry and drug development. Its well-defined chemical properties and the robust protocols associated with its use in Boc-SPPS ensure its continued importance in the synthesis of peptides for both research and therapeutic purposes. The dual protection strategy it employs allows for the selective and efficient construction of complex peptide architectures, making it a cornerstone of modern synthetic peptide chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. This compound | 15260-10-3 | FB46972 [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine 15260-10-3 | TCI AMERICA [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. B21677.03 [thermofisher.com]

- 9. N-(tert-Butoxycarbonyl)-O-benzyl-D-threonine | 69355-99-3 [chemicalbook.com]

Boc-L-Thr(Bzl)-OH molecular weight and formula

Introduction

This document provides a concise technical overview of the key physicochemical properties of Boc-L-Thr(Bzl)-OH, a crucial amino acid derivative. Known formally as N-α-tert-Butoxycarbonyl-O-benzyl-L-threonine, this compound is a standard building block used extensively in Boc solid-phase peptide synthesis (SPPS). Its dual-protection scheme, with a Boc group on the amine and a benzyl (B1604629) group protecting the threonine side-chain hydroxyl, makes it a versatile reagent for the controlled assembly of peptide chains in pharmaceutical research and drug development[1].

Physicochemical Properties

The fundamental molecular properties of Boc-L-Thr(Bzl)-OH are summarized below. This data is essential for stoichiometric calculations in synthesis protocols, as well as for analytical characterization.

| Identifier | Value | Source |

| Molecular Formula | C₁₆H₂₃NO₅ | [1][2][3][4][5] |

| Molecular Weight | 309.36 g/mol | [1][3][6] |

| CAS Number | 15260-10-3 | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Purity | ≥98% (TLC), ≥99% (HPLC) | [1] |

Structural Information

For clarity and use in chemical software, the following structural representations are provided.

| Identifier | String |

| SMILES | C--INVALID-LINK--O)NC(=O)OC(C)(C)C">C@HOCC1=CC=CC=C1 |

| InChIKey | CTXPLTPDOISPTE-YPMHNXCESA-N |

Note on Advanced Requirements: This technical guide focuses on the core molecular properties of Boc-L-Thr(Bzl)-OH. As this is a well-characterized chemical reagent, detailed experimental protocols for its fundamental analysis are typically standardized and found in pharmacopeial monographs or supplier documentation. Signaling pathways are not applicable to this small molecule. Therefore, the inclusion of experimental workflow diagrams or pathway visualizations is not relevant to the scope of this document.

References

- 1. chemimpex.com [chemimpex.com]

- 2. siddhivinayakaspechem.com [siddhivinayakaspechem.com]

- 3. Boc-thr(bzl)-oh - CAS:15260-10-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. BOC-Thr(Bzl)-OH [chembk.com]

- 5. peptide.com [peptide.com]

- 6. L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)- | C16H23NO5 | CID 1549483 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-(benzyloxy)butanoic acid: A Key Intermediate in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-2-((tert-butoxycarbonyl)amino)-3-(benzyloxy)butanoic acid, commonly known in the scientific community as Boc-L-Thr(Bzl)-OH, is a pivotal amino acid derivative indispensable for the synthesis of complex peptides and the development of novel therapeutics. Its unique structural characteristics, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino function and a benzyl (B1604629) (Bzl) group protecting the side-chain hydroxyl function, make it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed experimental protocols for its application, and its role in the synthesis of bioactive peptides for drug discovery.

Chemical Structure and Properties

(2S,3R)-2-((tert-butoxycarbonyl)amino)-3-(benzyloxy)butanoic acid is a derivative of the natural amino acid L-threonine. The stereochemistry at the α-carbon (2S) and the β-carbon (3R) is crucial for its role in synthesizing biologically active peptides with the correct conformation. The Boc group provides temporary protection of the α-amino group, which can be selectively removed under moderately acidic conditions, while the benzyl ether on the side chain offers more robust protection that is typically cleaved under stronger acidic conditions at the final stage of peptide synthesis.

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for Boc-L-Thr(Bzl)-OH is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 15260-10-3 | [1][2] |

| Molecular Formula | C16H23NO5 | [1] |

| Molecular Weight | 309.36 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 110 - 120 °C | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Optical Rotation (α) | +13.5 to +18.5 ° (c=1 in methanol) | [4] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF) | [4] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | The proton NMR spectrum shows characteristic peaks for the Boc, benzyl, and threonine backbone protons. | |

| ¹³C NMR | The carbon NMR spectrum displays signals corresponding to the carbonyl carbons, aromatic carbons of the benzyl group, and the aliphatic carbons of the threonine and Boc groups. The chemical shifts of the carbonyl carbons are sensitive to solvent polarity.[5] | |

| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for the N-H, C=O (urethane and carboxylic acid), and C-O functional groups. | [4] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |

Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Thr(Bzl)-OH is a fundamental building block in the Boc/Bzl strategy for SPPS, a cornerstone technique for the chemical synthesis of peptides.[6] This strategy relies on the differential acid lability of the temporary Boc protecting group and the more stable benzyl-based side-chain protecting groups.

The Boc/Bzl Protection Strategy

The core principle of the Boc/Bzl strategy involves the stepwise addition of N-α-Boc protected amino acids to a growing peptide chain anchored to a solid support. The Boc group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups, such as the one on Boc-L-Thr(Bzl)-OH, remain intact. These are removed at the end of the synthesis during the final cleavage of the peptide from the resin, which requires a strong acid like hydrofluoric acid (HF).

Experimental Protocol: A Single Coupling Cycle in Boc-SPPS

The following protocol outlines the key steps for incorporating a Boc-L-Thr(Bzl)-OH residue into a peptide chain during manual Boc-SPPS.

Materials:

-

Peptidyl-resin (with a free amino group)

-

Boc-L-Thr(Bzl)-OH

-

Coupling reagent (e.g., HBTU, DIC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in DCM in the reaction vessel for at least 30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x) and DMF (3x).

-

-

Neutralization:

-

Wash the resin with a 5-10% solution of DIPEA in DMF (2x for 2 minutes each).

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve 3-4 equivalents of Boc-L-Thr(Bzl)-OH and 3-4 equivalents of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.

-

Add 6-8 equivalents of DIPEA to the amino acid/coupling reagent mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the neutralized peptidyl-resin.

-

Agitate the reaction mixture for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Application in Drug Discovery: Synthesis of Cyclopeptide-Based Antitumor Agents

A significant application of Boc-L-Thr(Bzl)-OH is in the synthesis of bioactive peptides with therapeutic potential. A notable example is its use in the synthesis of novel cyclopeptide analogs of Phakellistatin 13, which have demonstrated antitumor activity.[2] In this research, Boc-L-Thr(Bzl)-OH was incorporated into a linear peptide precursor, which was subsequently cyclized and deprotected to yield the final bioactive compound. The study identified that these cyclopeptides exhibit a high affinity for lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy.[2]

The synthesis of these complex molecules highlights the importance of orthogonally protected amino acids like Boc-L-Thr(Bzl)-OH in enabling the construction of specific peptide sequences with desired biological functions.

Visualizing Workflows and Pathways

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the iterative cycle of Boc-SPPS.

Caption: General workflow for a single cycle in Boc-SPPS.

Logical Relationship in the Boc/Bzl Protection Strategy

This diagram illustrates the principle of differential acid lability in the Boc/Bzl protection strategy.

Caption: Differential acid lability in the Boc/Bzl strategy.

Conclusion

(2S,3R)-2-((tert-butoxycarbonyl)amino)-3-(benzyloxy)butanoic acid is a critically important molecule for the synthesis of peptides for both research and pharmaceutical applications. Its well-defined stereochemistry and the orthogonal nature of its protecting groups within the Boc/Bzl strategy provide a robust and reliable method for constructing complex peptide architectures. As demonstrated by its use in the synthesis of potential antitumor agents, Boc-L-Thr(Bzl)-OH will continue to be a valuable tool for scientists and researchers in the field of drug discovery and development. This guide has provided a detailed overview of its properties, applications, and the experimental protocols necessary for its effective use, serving as a valuable resource for professionals in the field.

References

A Deep Dive into the Solubility of BOC-O-Benzyl-L-threonine for Researchers and Drug Development Professionals

An In-depth Technical Guide

In the realm of peptide synthesis and drug development, a thorough understanding of the physicochemical properties of protected amino acids is paramount. BOC-O-Benzyl-L-threonine, a key building block, is frequently utilized for its role in constructing complex peptides. This technical guide provides a detailed analysis of its solubility in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents, outlines a representative experimental protocol for solubility determination, and visualizes its application in solid-phase peptide synthesis.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its effective use in solution-phase and solid-phase peptide synthesis, as well as for its handling and storage. Quantitative and qualitative solubility data in various solvents are summarized below.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Quantitative Solubility | Qualitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (323.25 mM)[1] | Soluble | Ultrasonic treatment may be required. The hygroscopic nature of DMSO can significantly impact solubility; using freshly opened DMSO is recommended[1]. |

| Chloroform | - | Soluble[2][3] | - |

| Dichloromethane (DCM) | - | Soluble[2][3] | - |

| Ethyl Acetate | - | Soluble[2][3] | - |

| Acetone | - | Soluble[2][3] | - |

| Methanol (MeOH) | - | Soluble | Used as a solvent for optical rotation measurements[4][5][6]. |

Experimental Protocol for Solubility Determination

Objective: To determine the kinetic solubility of this compound in a given solvent system.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Microplate reader with nephelometry or UV spectroscopy capabilities, or High-Performance Liquid Chromatography (HPLC) system

-

96-well microplates

-

Automated liquid handler (recommended)

-

Centrifuge

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO using a 96-well plate to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing the aqueous buffer. This step initiates the precipitation of the compound if its solubility is exceeded.

-

Incubation and Equilibration: The plate is typically shaken for a set period (e.g., 1-2 hours) at a controlled temperature to allow for the system to approach equilibrium.

-

Phase Separation: To separate the dissolved compound from any precipitate, the plate is centrifuged at high speed.

-

Analysis of the Supernatant:

-

Nephelometry: The amount of light scattered by the suspended particles (precipitate) is measured. Higher scattering indicates lower solubility.

-

UV Spectroscopy: The absorbance of the supernatant is measured at the compound's λmax. The concentration is determined from a standard curve.

-

HPLC: A sample of the supernatant is injected into an HPLC system. The concentration is determined by comparing the peak area to a standard curve. This method is highly accurate and can distinguish the compound from impurities.

-

-

Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Caption: Workflow for Kinetic Solubility Determination.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone in the Boc/Bzl strategy of solid-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the benzyl (B1604629) (Bzl) group protects the side-chain hydroxyl group of the threonine residue. This orthogonal protection scheme allows for the selective removal of the Boc group during each coupling cycle without affecting the benzyl ether.

The general workflow for incorporating a this compound residue into a growing peptide chain on a solid support is as follows:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA).

-

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to yield a free amine.

-

Activation: The carboxylic acid of the incoming this compound is activated using a coupling reagent (e.g., HBTU, DIC).

-

Coupling: The activated amino acid is added to the resin, forming a new peptide bond with the N-terminal amine of the growing peptide chain.

-

Washing: The resin is washed to remove excess reagents and byproducts. This cycle is repeated for each subsequent amino acid.

Caption: Boc-SPPS Cycle for Amino Acid Incorporation.

This guide provides essential information for researchers and professionals in drug development regarding the solubility and application of this compound. A clear understanding of these properties is crucial for the successful and efficient synthesis of peptides for therapeutic and research purposes.

References

An In-depth Technical Guide on the Physical Properties of N-tert-Butoxycarbonyl-O-benzyl-L-threonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-O-benzyl-L-threonine, commonly abbreviated as Boc-Thr(Bzl)-OH, is a pivotal protected amino acid derivative extensively utilized in peptide synthesis and pharmaceutical research. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the amine and the benzyl (B1604629) group on the hydroxyl function of the threonine side chain allows for its controlled incorporation into peptide sequences. This protection strategy is fundamental in the solid-phase peptide synthesis (SPPS) methodologies employed in drug discovery and development. A thorough understanding of its physical and chemical properties is essential for its proper handling, storage, and application in these sensitive processes.

Physical Appearance

N-tert-Butoxycarbonyl-O-benzyl-L-threonine is consistently described as a white to off-white or slight yellow to beige solid.[1][2][3][4][5][6] It is typically supplied as a crystalline powder or in a form ranging from powder to crystal.[2][3][4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of N-tert-Butoxycarbonyl-O-benzyl-L-threonine is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₃NO₅ | [1][2][3][7] |

| Molecular Weight | 309.36 g/mol | [1][2][6][7][8] |

| Melting Point | 80 - 120 °C | [2][3][4][5] |

| Appearance | White to off-white crystalline powder | [1][2][3][4][5][6] |

| Optical Rotation | [α]²⁰/D = +16.5 ± 1° (c=1 in Methanol) | [2][4][5] |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Dichloromethane (CH₂Cl₂) | [1][9] |

| Storage Temperature | 2 - 8 °C | [2][10] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of N-tert-Butoxycarbonyl-O-benzyl-L-threonine.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. For N-tert-Butoxycarbonyl-O-benzyl-L-threonine, this can be determined using the capillary method with a melting point apparatus.[3][10][4][7][8]

Procedure:

-

A small amount of the dry, powdered compound is packed into a capillary tube, sealed at one end.[8]

-

The capillary tube is placed in a melting point apparatus.[3]

-

The sample is heated at a controlled rate.[8]

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[8] A narrow melting range is indicative of high purity.[4][8]

Optical Rotation Measurement

As a chiral molecule, the optical rotation is a critical property for confirming the stereochemical integrity of N-tert-Butoxycarbonyl-O-benzyl-L-threonine. This is measured using a polarimeter.[11][12][13][14][15]

Procedure:

-

A solution of the compound is prepared at a known concentration in a specified solvent (e.g., methanol).[12]

-

The polarimeter is calibrated with a blank solvent-filled cell.[11][13]

-

The sample solution is placed in the polarimeter cell.[11]

-

Plane-polarized light is passed through the sample, and the angle of rotation is measured.[12]

-

The specific rotation is calculated using Biot's law, which takes into account the observed rotation, cell path length, and sample concentration.[12][15]

Solubility Assessment

The solubility of the compound in various solvents is important for its use in synthesis and for purification processes. A common method for determining solubility is the shake-flask method.[1][2]

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.[2]

-

The mixture is agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached.[2]

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using an analytical technique such as HPLC or UV-spectroscopy.[6]

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of N-tert-Butoxycarbonyl-O-benzyl-L-threonine, highlighting the quality control steps where the physical properties are assessed.

Caption: Synthesis and Characterization Workflow.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. www1.udel.edu [www1.udel.edu]

- 6. lifechemicals.com [lifechemicals.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. westlab.com [westlab.com]

- 11. m.youtube.com [m.youtube.com]

- 12. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 13. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 14. digicollections.net [digicollections.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Proper Storage of Boc-Thr(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions for N-α-tert-Butoxycarbonyl-O-benzyl-L-threonine, commonly referred to as Boc-Thr(Bzl)-OH. Adherence to these guidelines is crucial for maintaining the compound's integrity, purity, and performance in sensitive applications such as peptide synthesis.

Introduction

Boc-Thr(Bzl)-OH is a critical building block in solid-phase peptide synthesis (SPPS). The stability of this amino acid derivative is paramount to ensure the successful synthesis of high-quality peptides. Improper storage can lead to degradation, affecting coupling efficiencies and introducing impurities into the final peptide product. This document outlines the recommended storage conditions based on supplier data and general chemical stability principles.

Recommended Storage Conditions

The stability of Boc-Thr(Bzl)-OH is primarily influenced by temperature, moisture, and light. The following table summarizes the recommended storage parameters from various suppliers.

| Parameter | Recommended Condition | Source(s) |

| Temperature | 2-30°C | [1][2][3] |

| 2-8°C | [4] | |

| Room Temperature | [5] | |

| Recommended in a cool place (<15°C) | ||

| Atmosphere | Sealed in dry conditions | [5][6] |

| Store the container tightly closed in a dry place | [6] | |

| Light Exposure | Keep in a dark place | [5] |

| Physical Form | Powder, Solid, White to off-white crystalline powder | [1][2][3][5][7] |

Note: While there is a broad range of recommended temperatures, for long-term storage, maintaining a cooler temperature within this range, such as 2-8°C, is advisable to minimize the risk of degradation.

Factors Influencing Stability

The chemical structure of Boc-Thr(Bzl)-OH, with its tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bzl) protecting groups, dictates its stability profile. The following diagram illustrates the relationship between key storage parameters and the potential degradation pathways of the molecule.

Experimental Protocols for Stability Assessment

4.1. Protocol: Accelerated Stability Study

Objective: To evaluate the short-term stability of Boc-Thr(Bzl)-OH under elevated temperature and humidity conditions.

Methodology:

-

Sample Preparation: Aliquot 100 mg samples of Boc-Thr(Bzl)-OH into individual, sealed amber glass vials.

-

Initial Analysis (T=0): Analyze a control sample for purity using High-Performance Liquid Chromatography (HPLC) and characterize it using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to establish a baseline.

-

Stress Conditions: Place the sample vials in stability chambers under the following conditions:

-

40°C / 75% Relative Humidity (RH)

-

25°C / 60% RH

-

5°C (as a control)

-

-

Time Points: Withdraw samples at predetermined intervals (e.g., 1, 2, 4, and 8 weeks).

-

Analysis: Analyze each sample for purity by HPLC. Compare the chromatograms to the T=0 sample to identify any new peaks corresponding to degradation products. Characterize any significant impurities using MS and NMR.

-

Data Presentation: Tabulate the percentage of remaining Boc-Thr(Bzl)-OH and the percentage of major degradation products at each time point and condition.

4.2. Protocol: Photostability Study

Objective: To assess the impact of light exposure on the stability of Boc-Thr(Bzl)-OH.

Methodology:

-

Sample Preparation: Prepare two sets of 100 mg samples of Boc-Thr(Bzl)-OH in clear glass vials. Wrap one set completely in aluminum foil to serve as the dark control.

-

Initial Analysis (T=0): Perform initial analysis as described in the accelerated stability study.

-

Light Exposure: Place both sets of samples in a photostability chamber that conforms to ICH Q1B guidelines, exposing them to a controlled light source.

-

Time Points: Analyze samples at appropriate time intervals.

-

Analysis and Data Presentation: Follow the analysis and data presentation steps outlined in the accelerated stability study, comparing the light-exposed samples to the dark controls.

Handling and General Precautions

-

Handling: Handle Boc-Thr(Bzl)-OH in a well-ventilated area.[6] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[6] Avoid the formation of dust.[6]

-

Incompatibilities: Avoid strong oxidizing agents.

-

Disposal: Dispose of the compound in accordance with local regulations.

By adhering to these storage and handling guidelines, researchers, scientists, and drug development professionals can ensure the long-term stability and reliability of Boc-Thr(Bzl)-OH for their research and manufacturing needs.

References

- 1. Boc-Thr(Bzl)-OH Novabiochem® | 15260-10-3 [sigmaaldrich.com]

- 2. Boc-D-Thr(Bzl)-OH Novabiochem 69355-99-3 [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound | 15260-10-3 | FB46972 [biosynth.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

Optical rotation of BOC-O-Benzyl-L-threonine

An In-depth Technical Guide on the Optical Rotation of BOC-O-Benzyl-L-threonine

Introduction

N-α-(tert-Butoxycarbonyl)-O-benzyl-L-threonine, commonly abbreviated as this compound, is a crucial amino acid derivative utilized extensively in peptide synthesis and pharmaceutical research.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a benzyl (B1604629) (Bzl) group protecting the side-chain hydroxyl function. This dual protection strategy makes it a stable and versatile building block for the incorporation of threonine residues during Solid Phase Peptide Synthesis (SPPS).[1][2]

The chirality of this compound, originating from the L-threonine core, imparts optical activity, a fundamental property that is critical for ensuring the stereochemical integrity of the final peptide. This guide provides a detailed overview of the optical rotation of this compound, including its quantitative data, the experimental protocol for its measurement, and its role in synthetic workflows.

Quantitative Data Summary

The physicochemical properties of this compound have been characterized by various suppliers and researchers. The following table summarizes key quantitative data, with a focus on its optical activity.

| Property | Value | Conditions/Method | Source(s) |

| Specific Optical Rotation | +16 ± 2° | c=1 in Methanol (B129727), at 20°C, D-line | [1] |

| +13.5 to +18.5° | c=1 in Methanol, at 25°C, D-line | [3] | |

| +16.5° | c=1 in Methanol, D-line | ||

| Purity | ≥99% | HPLC | [1] |

| ≥98.5% | HPLC | [4] | |

| ≥98% | TLC | [3] | |

| Melting Point | 110 - 120°C | Not specified | [1] |

| 113 - 119°C | Clear melt | [4] | |

| Molecular Formula | C₁₆H₂₃NO₅ | - | [1][3][4] |

| Molecular Weight | 309.36 g/mol | - | [1][3] |

| CAS Number | 15260-10-3 | - | [1][3][4] |

| Appearance | White crystalline powder | Visual | [1] |

Experimental Protocol: Measurement of Specific Rotation

The specific rotation ([α]) of a chiral compound is a fundamental physical constant defined as the observed angle of optical rotation (α) when plane-polarized light passes through a sample of a specific path length (l) and concentration (c).[5] The protocol for accurately measuring the specific rotation of this compound is detailed below.

1. Instrumentation and Reagents

-

Instrument: High-precision polarimeter.

-

Light Source: Sodium lamp (D-line, λ = 589 nm).

-

Sample Cell: 1 decimeter (1 dm) path length cell.

-

Solvent: HPLC-grade Methanol (MeOH).

-

Analyte: High-purity this compound.

-

Equipment: Analytical balance, 10 mL volumetric flask, spatula, weighing paper.

2. Procedure

-

Solution Preparation:

-

Accurately weigh approximately 100 mg of this compound.

-

Quantitatively transfer the weighed solid into a 10 mL volumetric flask.

-

Dissolve the compound in a small amount of methanol and then fill the flask to the calibration mark with methanol.

-

Ensure the solution is thoroughly mixed and homogenous. This creates a solution with a concentration (c) of 1 g/100 mL.

-

-

Instrument Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

-

Fill the sample cell with the blank solvent (methanol).

-

Place the cell in the polarimeter and take a blank reading. Calibrate the instrument to read zero degrees with the blank.

-

-

Sample Measurement:

-

Rinse the sample cell with a small amount of the prepared analyte solution before filling it completely.

-

Ensure no air bubbles are present in the light path.

-

Place the filled cell into the polarimeter.

-

Record the observed optical rotation (α) at the specified temperature (e.g., 20°C or 25°C).[1][3] Multiple readings should be taken and averaged to ensure precision.

-

-

Calculation of Specific Rotation:

-

Use the following formula to calculate the specific rotation [α]: [α]ᵀλ = α / (l × c)

-

Where:

-

[α]ᵀλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL (or g/100mL if the formula is adjusted accordingly).

-

-

Visualizations

Experimental Workflow for Optical Rotation Measurement

The following diagram illustrates the systematic workflow for determining the specific optical rotation of this compound.

Caption: Workflow for measuring specific optical rotation.

Role in Peptide Synthesis

This compound is a key intermediate in the Boc/Bzl strategy for peptide synthesis. The diagram below outlines its logical role as a protected building block.

Caption: Role of this compound in SPPS.

Conclusion

The specific optical rotation of this compound is a critical quality attribute, consistently reported to be approximately +16° under standard conditions (c=1 in methanol, 20°C, 589 nm). This positive value indicates that it is dextrorotatory. For researchers and drug development professionals, verifying this property using standardized polarimetry protocols is essential to confirm the enantiomeric purity of the material. As a fundamental building block in peptide synthesis, the correct stereochemistry of this compound directly influences the structure and, consequently, the biological activity of the resulting synthetic peptides.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. Boc-Thr(Bzl)-OH Novabiochem 15260-10-3 [sigmaaldrich.com]

- 4. N-Boc-O-benzyl-L-threonine, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

The Pivotal Role of BOC-O-Benzyl-L-threonine in Modern Synthetic Chemistry: A Technical Guide

For Immediate Release

In the landscape of complex peptide synthesis and drug discovery, the strategic use of protected amino acids is paramount. Among these, BOC-O-Benzyl-L-threonine has emerged as a cornerstone building block for researchers and pharmaceutical scientists. This technical guide provides an in-depth analysis of its core applications, supported by quantitative data, detailed experimental protocols, and visualizations of its role in key biological pathways and synthetic workflows.

Core Applications in Research and Development

This compound is a versatile derivative of the essential amino acid L-threonine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a benzyl (B1604629) ether protecting the side-chain hydroxyl group. This dual protection scheme makes it an invaluable reagent in several key areas of chemical research.

Solid-Phase and Solution-Phase Peptide Synthesis

This compound is particularly crucial for the incorporation of threonine residues into peptide sequences, preventing unwanted side reactions at the hydroxyl group during coupling steps. Its use is well-documented in the synthesis of biologically active peptides, including therapeutic agents.[5][6]

Synthesis of Oxytocin (B344502) Receptor Antagonists

A prominent example of its application is in the synthesis of Atosiban, a potent oxytocin receptor antagonist used to prevent preterm labor.[7][8] The threonine residue at position 4 of Atosiban is critical for its biological activity.[8] In the solution-phase synthesis of a key pentapeptide intermediate of Atosiban, NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH, N-Boc-O-benzyl-L-threonine is a key reactant.[7][9] The successful incorporation of this protected threonine is a testament to its utility in constructing complex pharmaceutical compounds.

Chiral Building Block in Organic Synthesis

Beyond its role in peptide chemistry, this compound serves as a valuable chiral building block. The inherent chirality of the L-threonine backbone is preserved throughout synthetic transformations, allowing for the construction of enantiomerically pure molecules. While its application as a traditional chiral auxiliary to induce stereoselectivity in reactions at a separate prochiral center is not extensively documented, its use as a chiral scaffold is a fundamental aspect of its utility.

Quantitative Data in Synthesis

The efficiency of coupling reactions involving this compound is a critical factor in the overall yield and purity of the target peptide. The following table summarizes the yields achieved during the solution-phase synthesis of an Atosiban pentapeptide intermediate, highlighting the successful incorporation of Boc-Thr(Bzl)-OH.

| Coupling Step | Reactants | Product | Yield (%) |

| 1 | Boc-Cys(Bzl)-ONHS + Proline | Boc-Cys(Bzl)-Pro-COOH | 92.4 |

| 2 | Boc-Asn-ONHS + H-Cys(Bzl)-Pro-COOH | Boc-Asn-Cys(Bzl)-Pro-COOH | 92.1 |

| 3 | Boc-Thr(Bzl)-ONHS + H-Asn-Cys(Bzl)-Pro-COOH | Boc-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH | 91.2 |

| 4 | Boc-Ile-ONHS + H-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH | Boc-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH | 88.6 |

| 5 (Deprotection) | Boc-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH | H-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH | 90.9 |

| Data sourced from the synthesis of an Atosiban key intermediate.[7] |

Experimental Protocols

Detailed Protocol for Coupling of this compound in Solution-Phase Synthesis

This protocol is based on the synthesis of the tetrapeptide Boc-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH, a key step in the preparation of the Atosiban intermediate.[7]

Materials:

-

H-Asn-Cys(Bzl)-Pro-COOH (1 equivalent)

-

Boc-Thr(Bzl)-ONHS (N-hydroxysuccinimide ester of this compound) (1.1 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Ethyl acetate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

10% citric acid solution

-

Brine

Procedure:

-

Dissolution: Dissolve H-Asn-Cys(Bzl)-Pro-COOH in DMF.

-

Neutralization: Cool the solution to 0°C and add TEA to neutralize the amino acid salt.

-

Activation and Coupling: In a separate flask, dissolve Boc-Thr(Bzl)-ONHS in DMF. Add this solution to the neutralized tripeptide solution.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.

-

Work-up:

-

Remove the DMF under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 10% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from ethyl acetate/diethyl ether to yield pure Boc-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH.

-

Visualizing Workflows and Signaling Pathways

Logical Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Boc-SPPS, a primary application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Production of Atosiban’s Key Intermediate Pentapeptide: Synthetic Approaches to the Development of a Peptide Synthesis with Less Racemization and Simplifier Purification Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boc-Thr(Bzl)-OH Novabiochem® | 15260-10-3 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

Synthesis of BOC-O-Benzyl-L-threonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of BOC-O-Benzyl-L-threonine, a crucial protected amino acid derivative widely utilized in peptide synthesis and drug development. This document details the two-step synthetic pathway starting from L-threonine, including experimental protocols, reaction mechanisms, and characterization of the final product.

Overview of the Synthetic Pathway

The synthesis of this compound from L-threonine is a two-step process. The first step involves the protection of the amino group of L-threonine with a tert-butyloxycarbonyl (Boc) group. The second step is the protection of the hydroxyl group via benzylation. This orthogonal protection strategy allows for selective deprotection of either the amino or hydroxyl group, a critical requirement in modern peptide and medicinal chemistry.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of BOC-L-Threonine

This procedure is adapted from a high-yield method for the Boc protection of L-threonine.[1]

Reaction:

Caption: Boc protection of L-Threonine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Threonine | 119.12 | 1.1 kg | 9.23 |

| Potassium Bicarbonate Solution (0.0008 M) | - | 7 L | - |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.32 kg (in 3 portions) | 6.05 |

| Hydrochloric Acid (0.004 M) | - | As needed | - |

| tert-Butyl acetate (B1210297) | - | 4 x 1 L | - |

| Petroleum Ether | - | 50 mL | - |

Procedure:

-

To a suitable reaction vessel, add 1.1 kg of L-threonine and 7 L of 0.0008 M potassium bicarbonate solution. Stir until the L-threonine is completely dissolved.

-

Add 433 g of di-tert-butyl dicarbonate to the solution and stir for 2 hours.

-

Add another 433 g of di-tert-butyl dicarbonate and continue stirring for an additional 2 hours.

-

Add a final portion of 454 g of di-tert-butyl dicarbonate and stir for 3 hours.

-

After the reaction is complete, adjust the pH of the solution to 3 with 0.004 M hydrochloric acid.

-

Extract the product with tert-butyl acetate (4 x 1 L).

-

Combine the organic layers and wash with a saturated brine solution until neutral.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Concentrate the filtrate under reduced pressure.

-

Add 50 mL of petroleum ether to the residue and stir to induce crystallization.

-

Collect the product by filtration and dry to obtain BOC-L-Threonine.

Quantitative Data:

| Parameter | Value |

| Yield | 91.73% |

| Product Weight | 2.01 kg |

Step 2: Synthesis of this compound

This protocol is based on the general Williamson ether synthesis, a widely used method for the benzylation of alcohols.

Reaction:

Caption: O-benzylation of BOC-L-Threonine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Suggested Quantity | Moles |

| BOC-L-Threonine | 219.24 | 10.0 g | 0.0456 |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 2.74 g | 0.0684 |

| Benzyl Bromide | 171.04 | 7.80 g (5.4 mL) | 0.0456 |

| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |

| Ethyl Acetate | - | As needed | - |

| Saturated Ammonium (B1175870) Chloride Solution | - | As needed | - |

| Brine | - | As needed | - |

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 10.0 g of BOC-L-Threonine in 100 mL of anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add 2.74 g of sodium hydride (60% dispersion in oil) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.

-

Slowly add 5.4 mL of benzyl bromide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated ammonium chloride solution.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford this compound.

Quantitative Data:

Characterization of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₃NO₅ | [2] |

| Molecular Weight | 309.36 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 80-82 °C | [3] |

| Optical Rotation | +16° to +22° (c=1-2 in MeOH or 95% ethanol) | [3] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.6 (s, 1H, COOH), 7.29-7.26 (m, 5H, Ar-H), 5.34 (d, 1H, NH), 4.56-4.41 (m, 2H, OCH₂Ph), 4.37 (m, 1H, α-CH), 4.17 (m, 1H, β-CH), 1.45 (s, 9H, C(CH₃)₃), 1.25 (d, 1H, γ-CH₃) | ChemicalBook |

| Mass Spectrum | Molecular Ion (M⁺): 309 | ChemicalBook |

Safety Information

-

Di-tert-butyl dicarbonate ((Boc)₂O): Corrosive, handle with care in a well-ventilated fume hood.

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.

-

Benzyl Bromide: Lachrymator and corrosive. Use in a fume hood with appropriate personal protective equipment.

-

Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

This guide provides a detailed framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Boc-L-Thr(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and key physicochemical characteristics of N-α-tert-Butoxycarbonyl-O-benzyl-L-threonine, commonly abbreviated as Boc-L-Thr(Bzl)-OH. This protected amino acid is a fundamental building block in solid-phase peptide synthesis (SPPS) and is crucial for the development of peptide-based therapeutics. Understanding its physical properties is paramount for ensuring batch-to-batch consistency and successful synthetic outcomes.

Physicochemical Data Summary

Boc-L-Thr(Bzl)-OH is typically a white to off-white crystalline powder.[1] Its molecular formula is C16H23NO5 with a molecular weight of 309.36 g/mol .[2][3][4][5] The reported melting point for this compound varies across different suppliers and batches, highlighting the importance of independent verification. A summary of reported melting point ranges is presented in the table below.

| Parameter | Reported Value | Source |

| Melting Point | 114.0 to 118.0 °C | Tokyo Chemical Industry |

| Melting Point | 116 °C | ChemBK[1] |

| Melting Point | 80-82 °C | ChemBK[1] |

| Melting Point | 110-120 °C | Chem-Impex[6] |

| Appearance | White to off-white crystalline powder | ChemBK[1] |

| Purity (TLC) | ≥ 98% | Sigma-Aldrich (Novabiochem)[2] |

| Optical Rotation [α]20/D | +16.0 to +17.0 deg (c=1, MeOH) | Tokyo Chemical Industry |

| Optical Rotation [α]25/D | +13.5 to +18.5 ° (c=1, MeOH) | Sigma-Aldrich (Novabiochem)[4] |

Experimental Protocol: Melting Point Determination

The determination of a melting point range is a critical quality control step for crystalline compounds like Boc-L-Thr(Bzl)-OH. The following is a standard protocol for this procedure.

Objective: To determine the melting point range of a solid sample of Boc-L-Thr(Bzl)-OH.

Apparatus:

-

Melting point apparatus (e.g., Gallenkamp, Stuart SMP10, or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Watch glass

Procedure:

-

Sample Preparation:

-

Ensure the Boc-L-Thr(Bzl)-OH sample is completely dry. If necessary, dry the sample under vacuum.

-

Place a small amount of the crystalline powder on a clean, dry watch glass.

-

Using a spatula, crush the crystals into a fine powder with a mortar and pestle.

-

-

Capillary Tube Loading:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of the sample is packed into the bottom of the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.

-

The packed sample should be approximately 2-3 mm in height.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to approximately 10-15 °C below the expected melting point.

-

Set the heating rate to a slow and steady ramp, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

-

-

Post-analysis:

-

Allow the apparatus to cool down before performing any subsequent measurements.

-

It is good practice to perform the measurement in triplicate to ensure reproducibility.

-

Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of Boc-L-Thr(Bzl)-OH, ensuring its identity, purity, and suitability for use in peptide synthesis.

Caption: A logical workflow for the characterization of Boc-L-Thr(Bzl)-OH.

This comprehensive approach to the characterization of Boc-L-Thr(Bzl)-OH ensures the quality and consistency of this critical raw material, which is essential for the successful synthesis of peptides for research and drug development.

References

- 1. chembk.com [chembk.com]

- 2. Boc-Thr(Bzl)-OH Novabiochem® | 15260-10-3 [sigmaaldrich.com]

- 3. Boc-O-benzyl-L-threonine | 15260-10-3 | FB46972 [biosynth.com]

- 4. Boc-Thr(Bzl)-OH Novabiochem 15260-10-3 [sigmaaldrich.com]

- 5. L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)- | C16H23NO5 | CID 1549483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for the Use of BOC-O-Benzyl-L-threonine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in the development of novel peptide-based therapeutics and research tools. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, a classical and robust approach to SPPS, remains highly relevant for the synthesis of complex and aggregation-prone peptides. Within this strategy, the selection of appropriately protected amino acid derivatives is critical for the successful assembly of the desired peptide sequence. BOC-O-Benzyl-L-threonine is a key building block for incorporating threonine residues, offering stable side-chain protection throughout the synthesis with well-established deprotection and cleavage protocols.

This document provides detailed application notes and experimental protocols for the effective use of this compound in SPPS. It covers quantitative data on coupling efficiency, step-by-step protocols for key experimental stages, and a discussion of potential side reactions and mitigation strategies.

Data Presentation

Coupling Efficiency

The efficiency of the coupling reaction at each step of SPPS is paramount, as it directly impacts the overall yield and purity of the final peptide. Threonine, due to steric hindrance from its β-carbon, is recognized as one of the more challenging amino acids to couple efficiently. While precise, universally applicable quantitative data is sequence-dependent, a study on the coupling efficiencies of Boc-amino acids in SPPS identified threonine as one of the most difficult residues to couple. Couplings involving threonine as the carboxyl-reacting amino acid were frequently found to be "incomplete" (less than 99% completion) or "highly incomplete" (less than 98% completion) after a single coupling cycle. This necessitates careful selection of coupling reagents and, often, the use of double coupling protocols to ensure complete reaction.

| Amino Acid Residue | Relative Coupling Difficulty | Key Considerations |

| Threonine (Thr) | High | Steric hindrance from the β-methyl and O-benzyl groups can impede acylation. Double coupling is often recommended. |

| Histidine (His) | High | Potential for racemization and side-chain reactivity. |

| Arginine (Arg) | High | Bulky side chain can hinder coupling. |

| Valine (Val) | High | Steric hindrance from the β-branched side chain. |

| Isoleucine (Ile) | High | Steric hindrance from the β-branched side chain. |

| Glutamine (Gln) | High | Potential for side-chain dehydration to a nitrile. |

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound in manual Boc-SPPS. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

Resin Swelling and Preparation

-

Place the desired amount of a suitable resin (e.g., Merrifield, PAM, or MBHA resin) in a reaction vessel.

-

Wash the resin three times with dichloromethane (B109758) (DCM).

-

Swell the resin in DCM for at least 30-60 minutes to ensure optimal reaction kinetics.

BOC Deprotection

-

Drain the DCM from the swollen resin.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate the resin for 2 minutes.

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3-5 times).

Neutralization

-

Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (2 times for 2 minutes each).

-

Wash the resin with DCM (3-5 times) to remove excess base.

Coupling of this compound

This protocol describes a standard coupling using HBTU, a common and efficient coupling reagent for Boc-SPPS.

-

In a separate vial, dissolve this compound (2-4 equivalents relative to the resin substitution) and HBTU (2-4 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

-

Add DIEA (4-8 equivalents) to the solution and vortex briefly to pre-activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or slightly yellow) indicates a complete reaction.

-

If the ninhydrin test is positive (blue or purple beads), indicating incomplete coupling, drain the coupling solution and repeat the coupling step with a fresh solution of activated this compound (double coupling).

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Final Cleavage and Deprotection

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the O-benzyl side-chain protecting group using strong acid, typically anhydrous hydrogen fluoride (B91410) (HF).

Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.

-

Add a scavenger cocktail to the vessel. A common scavenger mixture for peptides containing O-benzyl protected residues is anisole. For peptides also containing other sensitive residues like Cys, Met, or Trp, a more complex scavenger cocktail is required (e.g., HF:p-cresol:p-thiocresol:dimethyl sulfide).

-

Cool the reaction vessel to -5 to 0 °C.

-

Carefully distill the required volume of anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen or under vacuum.

-

Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

-

Filter and collect the crude peptide.

-

Dissolve the crude peptide in an appropriate aqueous buffer for subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy.

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, which can be modulated by threonine-containing peptides.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the synthesis of peptides containing this compound. Awareness of these potential issues allows for the implementation of preventative measures.

-

Incomplete Coupling: As previously mentioned, the steric hindrance of the threonine side chain can lead to incomplete coupling.

-

Mitigation: Monitor coupling reactions closely with the ninhydrin test and perform a second coupling (double coupling) if necessary. The use of more potent coupling reagents like HATU or HCTU can also improve efficiency.

-

-

Racemization: Although less common with urethane-based protecting groups like Boc, racemization can occur, particularly during the activation step.

-

Mitigation: The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives during coupling can suppress racemization. Pre-activation times should be kept to a minimum.

-

-

O-acylation: The hydroxyl group of threonine, although protected by a benzyl (B1604629) group, can potentially undergo acylation if deprotection of the benzyl group occurs prematurely. However, the benzyl ether is generally stable to the mildly acidic conditions of Boc deprotection. This is more of a concern in strategies where the side-chain protecting group is more labile.

-

Side Reactions during HF Cleavage: The final cleavage with strong acid can generate reactive carbocations from the deprotection of the benzyl group and other protecting groups. These can lead to the alkylation of sensitive residues such as tryptophan and methionine.

-

Mitigation: The use of a scavenger cocktail is essential during HF cleavage. Anisole is commonly used to scavenge benzyl cations. For peptides containing other sensitive residues, a more comprehensive scavenger mixture is required.

-

Conclusion

This compound is a valuable and widely used derivative for the incorporation of threonine into synthetic peptides using the robust Boc/Bzl SPPS strategy. While the inherent steric hindrance of the threonine side chain presents a challenge in achieving high coupling efficiencies, this can be effectively managed through careful monitoring, the use of appropriate coupling reagents, and the implementation of double coupling protocols when necessary. By following the detailed protocols and being mindful of potential side reactions, researchers can successfully synthesize high-quality threonine-containing peptides for a wide range of applications in research and drug development.

Standard Protocol for Boc/Bzl Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) for temporary Nα-amino protection and benzyl-based (Bzl) protecting groups for amino acid side chains is a robust and well-established methodology for the chemical synthesis of peptides.[1][2] This strategy, pioneered by R. Bruce Merrifield, relies on a graduated acid lability approach. The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved in a final step with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[1][3][4]

Despite the rise of Fmoc/tBu chemistry, the Boc/Bzl strategy remains highly relevant, particularly for the synthesis of long or complex peptides, and for the preparation of peptide thioesters.[5][6] This document provides a detailed protocol for performing Boc/Bzl solid-phase peptide synthesis.

Principle of Boc/Bzl SPPS

The synthesis proceeds by the sequential addition of Nα-Boc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). Each cycle of amino acid addition consists of three main steps:

-

Deprotection: Removal of the Nα-Boc group with TFA to expose a free amine at the N-terminus of the peptide-resin.

-

Neutralization: Neutralization of the resulting trifluoroacetate (B77799) salt to generate a nucleophilic free amine. This can be performed as a separate step or in situ during the coupling reaction.[7][8]

-

Coupling: Formation of a peptide bond between the free amine of the peptide-resin and the activated carboxyl group of the incoming Nα-Boc protected amino acid.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid.

Experimental Workflow

Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.

Data Presentation

Table 1: Reagents and Typical Conditions for Boc/Bzl SPPS

| Step | Reagent/Solvent | Concentration/Equivalents | Reaction Time |

| Resin Swelling | Dichloromethane (DCM) or Dimethylformamide (DMF) | - | 15-30 min |

| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in DCM | - | 1 x 1-2 min (pre-wash), 1 x 15-25 min |

| Neutralization (Standard) | 5-10% N,N-Diisopropylethylamine (DIEA) in DCM | - | 2 x 2 min |

| Coupling (Carbodiimide) | Boc-Amino Acid | 2-4 eq. | 1-4 hours |

| DIC/HOBt | 2-4 eq. | ||

| Coupling (Uronium/Aminium) | Boc-Amino Acid | 2-4 eq. | 15-60 min |

| HBTU/HATU/COMU + DIEA | 2-4 eq. / 4-8 eq. | ||

| Final Cleavage (HF) | Anhydrous Hydrogen Fluoride (HF) | - | 1-2 hours at 0°C |

| Scavenger (e.g., Anisole) | 10% (v/v) | ||

| Final Cleavage (TFMSA) | Trifluoromethanesulfonic acid (TFMSA)/TFA/Thioanisole | - | 1-15 hours (Resin & sequence dependent) |

Table 2: Common Side-Chain Protecting Groups in Boc/Bzl SPPS

| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |

| Arg | Tosyl (Tos) | Strong Acid (HF) |

| Asp | Benzyl ester (OBzl) | Strong Acid (HF, TFMSA) |

| Cys | 4-Methylbenzyl (Meb) | Strong Acid (HF) |

| Glu | Benzyl ester (OBzl) | Strong Acid (HF, TFMSA) |

| His | Dinitrophenyl (Dnp) | Thiophenol prior to HF |

| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Strong Acid (HF) |

| Ser | Benzyl (Bzl) | Strong Acid (HF, TFMSA) |

| Thr | Benzyl (Bzl) | Strong Acid (HF, TFMSA) |

| Trp | Formyl (For) | Piperidine or Thiol prior to HF |

| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z) | Strong Acid (HF) |

Experimental Protocols

Resin Preparation and Swelling

-

Place the appropriate resin (e.g., Merrifield, PAM, BHA, or MBHA) in a reaction vessel.

-

Add DCM (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for 15-30 minutes with gentle agitation.

-

Drain the solvent.

Nα-Boc Deprotection

-

Add a solution of 50% TFA in DCM to the swollen resin.

-

Agitate for 1-2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM.

-

Agitate for 15-25 minutes.[4]

-

Drain the TFA solution.

-

Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.[7]

Neutralization (Standard Protocol)

-

Add a solution of 5-10% DIEA in DCM to the peptide-resin.[7]

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step once more.

-

Wash the peptide-resin with DCM (3-5 times) and then with DMF (3 times) to prepare for coupling.[7]

Amino Acid Coupling (HBTU Activation)

-